Brilaroxazine

Vue d'ensemble

Description

Il s'agit d'un modulateur multimodal des récepteurs de la sérotonine et de la dopamine, qui s'avère prometteur dans le traitement de divers troubles neuropsychiatriques et inflammatoires, notamment la schizophrénie, le trouble bipolaire, le trouble dépressif majeur, le trouble déficitaire de l'attention avec hyperactivité et la psychose associée aux maladies d'Alzheimer et de Parkinson .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la brilaroxazine implique plusieurs étapes, commençant par la préparation de la structure de base de la benzoxazinone. Le processus comprend généralement:

Formation du noyau benzoxazinone : Ceci implique la réaction de la 2,3-dichlorophénylpiperazine avec un dérivé butoxy approprié dans des conditions contrôlées.

Réactions de couplage : L'intermédiaire est ensuite couplé avec divers réactifs pour introduire les groupes fonctionnels souhaités.

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, avec des mesures strictes de contrôle qualité pour garantir la cohérence. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et la scalabilité .

Analyse Des Réactions Chimiques

Types de réactions

La brilaroxazine subit diverses réactions chimiques, notamment:

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement les propriétés pharmacologiques du composé.

Substitution : Les réactions de substitution peuvent introduire différents substituants, affectant l'activité et la sélectivité du composé.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la substitution peut introduire de nouveaux groupes fonctionnels, conduisant potentiellement à de nouveaux dérivés avec des propriétés uniques .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique:

Chimie : Elle sert de composé modèle pour étudier la modulation des récepteurs et les relations structure-activité.

Biologie : La this compound est utilisée pour étudier le rôle des récepteurs de la sérotonine et de la dopamine dans divers processus biologiques.

Médecine : Elle est explorée pour son potentiel thérapeutique dans le traitement des troubles neuropsychiatriques et inflammatoires.

Industrie : Les propriétés uniques de la this compound en font un candidat précieux pour le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques

Mécanisme d'action

La this compound agit comme un agoniste partiel aux récepteurs de la dopamine D2, D3 et D4 et de la sérotonine 5-HT1A et 5-HT2A. Elle fonctionne également comme un antagoniste aux récepteurs de la sérotonine 5-HT2B et 5-HT7. Ce mécanisme multiforme contribue à stabiliser le système sérotonine-dopamine, qui est crucial dans la pathogenèse de la schizophrénie et d'autres troubles neuropsychiatriques .

Applications De Recherche Scientifique

Neuropsychiatric Applications

Schizophrenia Treatment

Brilaroxazine has shown significant promise in treating schizophrenia. In a multinational Phase 3 clinical trial known as RECOVER, this compound demonstrated a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. Specifically, the 50 mg dose resulted in a 10.1-point reduction at week 4 (p<0.001) .

Key Findings from Clinical Trials:

- Phase 2 Study : Involving 234 patients, this compound met its primary endpoint by reducing PANSS scores and showed improvements in social functioning and cognitive symptoms without significant side effects such as weight gain or metabolic changes .

- Long-term Efficacy : A one-year open-label extension study indicated sustained efficacy, with 86.76% of patients achieving at least a 30-point decrease in PANSS scores .

Potential for Broader Psychiatric Use

this compound is also being explored for other psychiatric conditions, including:

- Bipolar Disorder

- Major Depressive Disorder

- Attention Deficit Hyperactivity Disorder (ADHD)

- Psychosis/Agitation in Alzheimer's Disease .

Inflammatory Conditions

Beyond neuropsychiatric applications, this compound is being investigated for its potential in treating inflammatory diseases such as:

- Pulmonary Arterial Hypertension (PAH)

- Idiopathic Pulmonary Fibrosis (IPF)

- Psoriasis (topical gel application)

Preclinical Efficacy Data:

In preclinical studies, this compound demonstrated significant improvements in models of IPF, including:

- Prolonged survival rates (90% vs. 62% for control)

- Improved lung function metrics

- Anti-fibrotic effects characterized by decreased hydroxyproline content .

Safety and Tolerability

This compound has been noted for its favorable safety profile across various studies:

- No significant cardiometabolic or endocrine side effects were reported.

- Treatment discontinuation rates were lower than those seen with traditional antipsychotics .

Data Summary Tables

Case Studies

-

Case Study: Schizophrenia Treatment

- A Phase 2 trial involving patients with acute schizophrenia showed that this compound led to significant reductions in both positive and negative symptoms as measured by the PANSS scale.

- Patients reported improved overall functioning with minimal side effects.

-

Case Study: Idiopathic Pulmonary Fibrosis

- In preclinical models, this compound demonstrated notable anti-fibrotic effects, which could translate into clinical benefits for patients suffering from chronic lung diseases.

Mécanisme D'action

Brilaroxazine acts as a partial agonist at dopamine D2, D3, and D4 receptors and serotonin 5-HT1A and 5-HT2A receptors. It also functions as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This multifaceted mechanism helps stabilize the serotonin-dopamine system, which is crucial in the pathogenesis of schizophrenia and other neuropsychiatric disorders .

Comparaison Avec Des Composés Similaires

Composés similaires

Aripiprazole : Un autre antipsychotique atypique avec une activité agoniste partielle aux récepteurs de la dopamine D2 et de la sérotonine 5-HT1A.

Brexpiprazole : Similaire à l'aripiprazole, mais avec un profil de liaison aux récepteurs différent.

Cariprazine : Un agoniste partiel du récepteur D3/D2 qui préfère la dopamine D3 avec une activité supplémentaire aux récepteurs de la sérotonine

Unicité de la brilaroxazine

Le profil de liaison unique de la this compound aux récepteurs, y compris sa forte affinité pour plusieurs récepteurs de la sérotonine et de la dopamine, la distingue des autres antipsychotiques. Sa capacité à moduler à la fois les systèmes de la sérotonine et de la dopamine avec des effets secondaires réduits en fait un candidat prometteur pour le traitement de divers troubles neuropsychiatriques .

Activité Biologique

Brilaroxazine, also known as RP5063, is a novel compound developed primarily for the treatment of schizophrenia. It functions as a serotonin-dopamine stabilizer, exhibiting a unique pharmacological profile that targets multiple neurotransmitter receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and safety profile.

This compound selectively interacts with various serotonin and dopamine receptors, including:

- 5-HT1A : Agonist

- 5-HT2A : Antagonist

- D2 : Partial agonist

- D3 : Partial agonist

This receptor profile suggests that this compound may effectively balance serotonin and dopamine signaling, which is crucial in managing symptoms of schizophrenia.

Pharmacokinetic Profile

This compound has demonstrated a favorable pharmacokinetic profile in clinical studies. It is administered once daily and shows good oral bioavailability. The compound has been evaluated for its interaction with various drug transporters:

| Transporter | IC50 Value (mM) | Interaction Type |

|---|---|---|

| OATP1B1 | >100 | Inhibition |

| OATP1B3 | >100 | Inhibition |

| OAT1 | >100 | Weak Inhibition |

| OAT3 | >100 | Inhibition |

| OCT1 | >100 | Inhibition |

| MATE1 | <1 | Significant Inhibition |

| P-gp | 9.18 to 1.71 | Low to Moderate Permeability |

| BCRP | 4.33 to 1.42 | Low to Moderate Permeability |

These findings indicate that this compound has limited interactions with most transporters, which may reduce the risk of drug-drug interactions .

Efficacy in Clinical Trials

This compound has undergone extensive clinical testing, particularly in the context of schizophrenia:

- Phase 3 RECOVER Study : This pivotal trial demonstrated significant efficacy in reducing symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS). The 50 mg dose resulted in a statistically significant reduction of 10.1 points compared to placebo (−23.9 vs. −13.8; p < 0.001) at week 4 .

- Long-term Efficacy : In an open-label extension study involving 435 patients over one year, this compound showed sustained efficacy with an average PANSS total score decrease of 18.6 points after one year of treatment . Notably, 86.76% of patients experienced a 30-point decrease in PANSS total scores.

Safety Profile

The safety profile of this compound appears favorable based on clinical trial data:

- Adverse Events : Only 15.2% of participants reported treatment-related adverse events, mostly mild or moderate in severity. Common adverse events included weight gain (3.2%), insomnia (1.8%), and somnolence (1.6%) .

- Discontinuation Rates : The discontinuation rate was approximately 35%, primarily due to withdrawal of consent or loss to follow-up rather than adverse events .

Case Studies and Research Findings

In preclinical studies, this compound demonstrated efficacy in animal models reflecting psychotic symptoms:

- Apomorphine-Induced Climbing : At doses ranging from 1 to 10 mg/kg, this compound significantly reduced climbing behavior induced by apomorphine (p < 0.001) .

- Dizocilpine-Induced Model : this compound reduced spontaneous locomotor activity and stereotypic behaviors in rodents, indicating potential antipsychotic effects similar to established treatments .

Propriétés

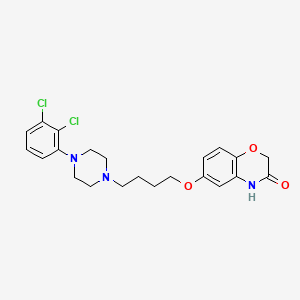

IUPAC Name |

6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKMNTBZJOXTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136921 | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239729-06-6 | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239729-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239729066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brilaroxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRILAROXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8L60BA01I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.